molecular formula C38H41BrN2O3 B13444666 2-[(3S)-1,1-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide;bromide

2-[(3S)-1,1-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide;bromide

Cat. No.: B13444666
M. Wt: 653.6 g/mol
InChI Key: QQEWAHAEIQTOAP-MDYNBEAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known by its systematic IUPAC name and synonyms such as Darifenacin hydrobromide (CAS 133099-07-7), is a quaternary ammonium salt with a molecular formula of C₃₈H₄₁BrN₂O₃ and a molecular weight of 653.65 g/mol . It is a selective muscarinic M3 receptor antagonist developed for the treatment of overactive bladder (OAB) syndrome. The stereochemistry of the (3S)-pyrrolidinium core and the presence of two 2,3-dihydrobenzofuran-5-yl ethyl groups contribute to its high receptor affinity and subtype selectivity . Darifenacin hydrobromide was first approved in 2005 by the U.S. FDA and is marketed under the brand name Enablex by Novartis .

Properties

Molecular Formula

C38H41BrN2O3

Molecular Weight

653.6 g/mol

IUPAC Name

2-[(3S)-1,1-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide;bromide

InChI

InChI=1S/C38H40N2O3.BrH/c39-37(41)38(32-7-3-1-4-8-32,33-9-5-2-6-10-33)34-17-22-40(27-34,20-15-28-11-13-35-30(25-28)18-23-42-35)21-16-29-12-14-36-31(26-29)19-24-43-36;/h1-14,25-26,34H,15-24,27H2,(H-,39,41);1H/t34-;/m1./s1

InChI Key

QQEWAHAEIQTOAP-MDYNBEAQSA-N

Isomeric SMILES

C1C[N+](C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)(CCC4=CC5=C(C=C4)OCC5)CCC6=CC7=C(C=C6)OCC7.[Br-]

Canonical SMILES

C1C[N+](CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)(CCC4=CC5=C(C=C4)OCC5)CCC6=CC7=C(C=C6)OCC7.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3S)-1,1-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide;bromide typically involves multiple steps, starting from basic organic moleculesThe reaction conditions usually require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

2-[(3S)-1,1-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide;bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, pressures, and pH levels to ensure the reaction proceeds efficiently .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions often result in the formation of new functionalized derivatives .

Scientific Research Applications

2-[(3S)-1,1-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide;bromide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as receptors or enzymes. The exact mechanism involves binding to these targets, altering their activity, and modulating various biochemical pathways. This can lead to changes in cellular functions and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The pharmacological and structural features of Darifenacin hydrobromide can be contextualized by comparing it to other muscarinic antagonists and analogs with overlapping chemotypes. Below is a detailed analysis:

Structural Similarity Analysis

Using Tanimoto and Morgan fingerprint-based similarity metrics (Tanimoto coefficient ≥0.5), Darifenacin shares structural motifs with:

  • Oxybutynin : Contains a phenylacetamide backbone but lacks the dihydrobenzofuran substituents.
  • Tolterodine : Features a diphenylpropylamine group but substitutes the pyrrolidine core with a benzimidazole ring.
  • Solifenacin : Includes a quinuclidine ring instead of pyrrolidinium, retaining diphenylacetamide and benzofuran-like groups .

Table 1: Key Structural and Pharmacological Comparisons

Compound Molecular Weight (g/mol) M3 Receptor pKi Selectivity (M3 vs. M1/M2) Solubility (mg/mL)
Darifenacin hydrobromide 653.65 9.3 >100-fold 0.12
Oxybutynin 393.46 8.1 5-fold 1.5
Tolterodine 475.61 8.9 10-fold 0.08
Solifenacin succinate 480.55 9.0 >50-fold 0.25

Data derived from receptor binding assays and solubility studies .

Functional and Pharmacokinetic Comparisons
  • Receptor Selectivity : Darifenacin exhibits superior M3 selectivity (>100-fold over M1/M2 receptors) compared to Oxybutynin (5-fold) and Tolterodine (10-fold). This is attributed to its bis-dihydrobenzofuran ethyl groups , which optimize hydrophobic interactions with the M3 receptor’s transmembrane domain .
  • Metabolic Stability : Unlike Tolterodine, which undergoes CYP2D6-mediated metabolism, Darifenacin is primarily metabolized by CYP3A4, reducing drug-drug interaction risks in CYP2D6 poor metabolizers .
  • Solubility and Bioavailability : Darifenacin’s low solubility (0.12 mg/mL) necessitates slow-release formulations, whereas Solifenacin’s succinate salt improves solubility (0.25 mg/mL) for rapid absorption .
Computational Insights

Molecular docking studies reveal that Darifenacin’s pyrrolidinium cation forms a salt bridge with Asp147 of the M3 receptor, while its diphenylacetamide group stabilizes the binding pocket via π-π stacking. Modifications to the benzofuran substituents (e.g., halogenation) in analogs like APG9819VLM (a Darifenacin derivative) alter binding kinetics but reduce selectivity .

Research Findings and Clinical Relevance

  • Efficacy : Darifenacin reduces OAB symptoms (urgency, frequency) by 60–70% in clinical trials, outperforming Oxybutynin (50–55%) due to fewer anticholinergic side effects (e.g., dry mouth) .
  • Chemical Space Networking: Clustering analysis using Murcko scaffolds places Darifenacin in a unique chemotype cluster distinct from Tolterodine and Solifenacin, underscoring its structural novelty .

Biological Activity

The compound 2-[(3S)-1,1-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide;bromide (CAS No. 1396968-57-2) is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C38H41BrN2O3
Molecular Weight 653.661 g/mol
IUPAC Name 2-[(3S)-1,1-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide;bromide
CAS Number 1396968-57-2

Antinociceptive Effects

Research indicates that the compound exhibits significant antinociceptive properties. In preclinical studies using the formalin model of tonic pain, selected derivatives of this compound demonstrated notable analgesic activity. For instance, compounds derived from this structure showed effective dose-response relationships in various pain models, suggesting potential use in pain management therapies .

Neuropharmacological Properties

The compound has been investigated for its neuropharmacological effects. It appears to interact with neurotransmitter systems that are critical for mood regulation and cognitive function. Studies have shown that it may modulate the activity of serotonin and dopamine receptors, which are implicated in various neuropsychiatric disorders .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Receptor Interaction : The compound likely binds to specific receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake.
  • Ion Channel Modulation : It may affect ion channels that regulate neuronal excitability, thus altering synaptic transmission.
  • Antioxidant Activity : Some studies suggest that it possesses antioxidant properties that may protect neuronal cells from oxidative stress .

Study 1: Antinociceptive Efficacy

In a study examining the antinociceptive efficacy of various derivatives of the compound, researchers found that certain modifications increased potency significantly. The study utilized both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models to assess efficacy .

Study 2: Neuropharmacological Assessment

Another investigation focused on the neuropharmacological assessment of this compound. It was found to significantly reduce anxiety-like behaviors in rodent models when administered at specific doses . The study highlighted its potential as an anxiolytic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can yield and purity be optimized?

  • Methodological Answer : The compound (Darifenacin hydrobromide) is synthesized via a multi-step process involving pyrrolidine functionalization and quaternization. Key steps include:

  • Alkylation of the pyrrolidine core with 2-(2,3-dihydrobenzofuran-5-yl)ethyl groups.
  • Resolution of the stereochemistry at the 3S position using chiral auxiliaries or enzymatic methods.
  • Final purification via recrystallization or column chromatography.
  • Optimization : Use Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and reaction time. For example, a reported synthesis achieved a 68% yield and 99.86% HPLC purity by optimizing stoichiometry and crystallization conditions .
  • Data Table :
ParameterOptimal ValueImpact on Yield/Purity
Reaction Temp.60°CMaximizes conversion
Solvent (Ethanol)95% v/vEnhances crystallization
pH Adjustment7.5–8.0Reduces impurities

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • HPLC : Primary method for purity assessment (e.g., 99.86% purity reported using C18 columns and acetonitrile/water gradients) .
  • NMR : Confirm stereochemistry (3S configuration) and structural integrity via 1H/13C NMR, focusing on pyrrolidine protons (δ 3.2–3.8 ppm) and benzofuran aromatic signals .
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (expected [M+H]+ at m/z 507.46) .
  • X-ray Diffraction : Resolve crystal structure to validate stereochemistry and salt form (e.g., bromide counterion positioning) .

Q. How should stability studies be designed to assess degradation under storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 6 months, with periodic sampling. Monitor degradation via HPLC for impurities and NMR for structural changes.
  • Light Sensitivity : Use ICH Q1B guidelines to evaluate photostability under UV/visible light.
  • Key Finding : Degradation is primarily hydrolytic; store in airtight containers with desiccants at -20°C .

Advanced Research Questions

Q. How can computational modeling predict receptor-ligand interactions for this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to muscarinic M3 receptors. Focus on the pyrrolidinium core’s electrostatic interactions and benzofuran aryl groups’ hydrophobic packing.
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., CHARMM36 force field) to assess binding stability.
  • Validation : Compare computational binding affinities with in vitro IC50 data (Darifenacin’s known M3 affinity: ~11 nM) .

Q. What strategies resolve contradictions in kinetic data during reaction scale-up?

  • Methodological Answer :

  • Scale-Up Challenges : Mixing inefficiencies or heat transfer limitations may alter reaction kinetics.
  • Mitigation :

Use CFD modeling to simulate reactor hydrodynamics.

Apply QbD (Quality by Design) principles to identify critical process parameters (CPPs).

Validate with small-batch DoE to bridge lab-to-pilot plant discrepancies .

  • Case Study : A 10x scale-up showed 15% yield drop due to poor mixing; resolved using baffled reactors and increased agitation .

Q. How can in situ spectroscopic methods enhance mechanistic understanding of its synthesis?

  • Methodological Answer :

  • FTIR/Raman : Monitor real-time formation of intermediates (e.g., quaternization via N-CH2 peak shifts).
  • PAT (Process Analytical Technology) : Implement ReactIR to track reaction progression and optimize quenching points.
  • Data Integration : Combine spectroscopic data with multivariate analysis (e.g., PCA) to correlate spectral changes with yield .

Q. What advanced statistical approaches analyze batch-to-batch variability in purity?

  • Methodological Answer :

  • Multivariate Analysis : Use PLS (Partial Least Squares) regression to link raw material attributes (e.g., solvent residual levels) to HPLC impurity profiles.
  • Control Charts : Implement Shewhart charts for real-time monitoring of critical quality attributes (CQAs).
  • Root Cause Analysis : Apply fishbone diagrams to trace variability to specific synthesis steps (e.g., incomplete alkylation) .

Data Contradiction Analysis

Q. How to address discrepancies between computational binding predictions and experimental IC50 values?

  • Methodological Answer :

  • Re-evaluate Force Fields : Ensure the simulation accounts for solvent effects and protonation states (e.g., quaternary ammonium at physiological pH).
  • Experimental Validation : Use SPR (Surface Plasmon Resonance) to measure binding kinetics independently.
  • Case Study : Overestimated docking scores (ΔG = -9.2 kcal/mol vs. experimental IC50 = 11 nM) were resolved by incorporating explicit water molecules in simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.